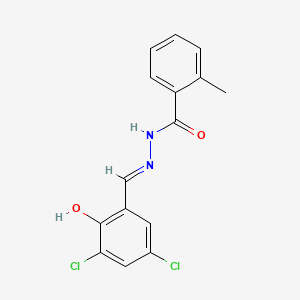
N'-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide is a hydrazone derivative known for its significant role in coordination chemistry and its potential applications in various fields such as medicine, biology, and industry. This compound is characterized by the presence of a hydrazone linkage, which is formed by the condensation of an aldehyde or ketone with a hydrazide. The presence of chlorine atoms and hydroxyl groups in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with 2-methylbenzohydrazide in an ethanol solvent. The reaction mixture is usually stirred at reflux temperature for a specific duration to ensure complete reaction. The product is then isolated by evaporating the solvent and recrystallizing the solid from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazone derivatives .
科学研究应用
N’-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions
Biology: The compound exhibits antimicrobial and antitumor activities, making it a subject of interest in biological research. It is tested against various bacterial and fungal strains to evaluate its efficacy as an antimicrobial agent.
Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
作用机制
The mechanism of action of N’-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide involves its interaction with molecular targets such as enzymes or cellular receptors. The hydrazone linkage and the presence of chlorine atoms contribute to its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound may inhibit the growth of microorganisms by interfering with essential enzymatic processes or by disrupting cell membrane integrity .
相似化合物的比较
Similar Compounds
- N’-(3-bromo-5-chloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide
- N’-(3,5-dichloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide
- N’-(3,5-dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide
Uniqueness
Compared to similar compounds, it may exhibit different biological activities and chemical reactivity due to the specific arrangement of functional groups .
属性
CAS 编号 |
304479-88-7 |
|---|---|
分子式 |
C15H12Cl2N2O2 |
分子量 |
323.2g/mol |
IUPAC 名称 |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9-4-2-3-5-12(9)15(21)19-18-8-10-6-11(16)7-13(17)14(10)20/h2-8,20H,1H3,(H,19,21)/b18-8+ |
InChI 键 |
WBUJSMRPJBTIGG-QGMBQPNBSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















